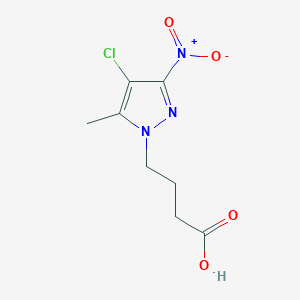

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name of this compound is derived from its pyrazole core, which is substituted at positions 1, 3, 4, and 5. The parent structure is 1H-pyrazole, with the following substituents: a butanoic acid group at position 1, a nitro group (-NO₂) at position 3, a chlorine atom at position 4, and a methyl group (-CH₃) at position 5. The molecular formula, C₈H₁₀ClN₃O₄, corresponds to a molecular weight of 247.64 g/mol.

The systematic numbering of the pyrazole ring begins with the nitrogen atom adjacent to the butanoic acid side chain as position 1. The remaining positions follow a clockwise orientation, placing the nitro group at position 3, chlorine at position 4, and methyl at position 5. This substitution pattern is critical for understanding the compound’s electronic and steric properties. The butanoic acid moiety (-CH₂CH₂CH₂COOH) extends from position 1, introducing both hydrophilicity and conformational flexibility.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃O₄ |

| Molecular Weight | 247.64 g/mol |

| CAS Number | 696646-61-4 |

| SMILES | O=C(O)CCCN1N=C(N+=O)C(Cl)=C1C |

X-ray Crystallographic Studies of Pyrazole Ring Configuration

X-ray diffraction studies of analogous nitropyrazole derivatives reveal key insights into the pyrazole ring’s geometry. For example, 3-nitropyrazole adopts a planar configuration in the solid state, with intramolecular hydrogen bonds stabilizing the nitro group’s orientation. In the case of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, the pyrazole ring is expected to exhibit similar planarity, though substituents like chlorine and methyl may induce minor distortions.

Crystallographic data for related compounds show that nitro groups at position 3 participate in hydrogen-bonding networks, often forming trimers or layers via N-H···O interactions. The chlorine atom at position 4, being electronegative, may further influence crystal packing by engaging in halogen bonding or van der Waals interactions. Dihedral angles between the pyrazole ring and adjacent substituents, such as the butanoic acid chain, are critical for determining molecular conformation. In a structurally similar hydrazone derivative, the pyrazole ring forms dihedral angles of 23.39° and 36.16° with attached phenyl and tolyl groups, respectively. Such observations suggest that the butanoic acid side chain in this compound likely adopts a non-coplanar orientation relative to the pyrazole ring to minimize steric clashes.

Substituent Effects on Tautomeric Equilibria in Nitropyrazole Derivatives

Tautomerism in pyrazole derivatives is strongly influenced by substituent electronic effects. The nitro group at position 3 in this compound acts as a strong electron-withdrawing group, stabilizing the 1H-tautomer over the 2H-form by delocalizing electron density through resonance. Computational studies on protonated nitropyrazoles indicate that the nitro group reduces basicity at adjacent nitrogen atoms, further favoring the 1H-configuration.

The chlorine atom at position 4 introduces additional electronegativity, which may polarize the pyrazole ring and alter tautomeric preferences. Methyl groups, such as the one at position 5, exert steric effects that can hinder tautomer interconversion. Comparative analyses with 4-nitropyrazole derivatives reveal that methyl substituents increase the energy barrier for tautomerism by approximately 5–10 kJ/mol due to steric hindrance. In aqueous solutions, the equilibrium between tautomers is also modulated by solvent interactions, with polar solvents stabilizing zwitterionic forms through hydrogen bonding.

Conformational Analysis of Butanoic Acid Side Chain

The butanoic acid side chain exhibits rotational flexibility around the C-N bond connecting it to the pyrazole ring. Density functional theory (DFT) calculations on similar compounds predict three primary conformers: gauche-gauche, trans-gauche, and trans-trans, depending on the torsion angles of the CH₂ groups. Experimental data from X-ray studies of hydrazone analogs show that the side chain often adopts a gauche conformation to minimize steric repulsion between the pyrazole ring and the carboxylic acid group.

In the solid state, the carboxylic acid moiety participates in intermolecular hydrogen bonds, forming dimers or extended networks. For instance, the carbonyl oxygen may act as a hydrogen bond acceptor with adjacent N-H groups, while the hydroxyl oxygen serves as a donor. These interactions impose constraints on the side chain’s mobility, favoring conformations that align functional groups for optimal hydrogen bonding. The length of the butanoic acid chain (four carbons) provides sufficient flexibility to accommodate these interactions without significant strain.

Properties

IUPAC Name |

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDDZDBGJPLMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320125 | |

| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

696646-61-4 | |

| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

Substitution reactions: The chloro, methyl, and nitro groups are introduced onto the pyrazole ring through electrophilic substitution reactions.

Attachment of the butanoic acid moiety: The butanoic acid group is attached to the pyrazole ring through a nucleophilic substitution reaction, often using reagents like butanoic acid derivatives and appropriate catalysts.

Chemical Reactions Analysis

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives[][3].

Scientific Research Applications

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives are widely studied for their diverse pharmacological properties. Below is a comparison of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid with structurally related compounds:

Key Observations:

- Substituent Position and Bioactivity : The position of nitro (C3) and chloro (C4) groups in the pyrazole ring likely influences electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to bromine or ethyl-substituted analogs.

- Side Chain Modifications: The butanoic acid chain in the target compound provides a carboxylic acid functional group, enabling salt formation or conjugation with biomolecules.

Physicochemical Properties

While direct data for the target compound are scarce, inferences can be drawn from analogous structures:

Biological Activity

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, with the chemical formula C₈H₁₀ClN₃O₄ and CAS number 696646-61-4, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a pyrazole ring substituted with a chloro, methyl, and nitro group, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₃O₄ |

| Molecular Weight | 247.64 g/mol |

| CAS Number | 696646-61-4 |

| MDL Number | MFCD03768180 |

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects. The specific compound this compound has been evaluated for its potential in various therapeutic applications.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies suggest that this compound exhibits significant COX inhibition, leading to reduced production of prostaglandins, thereby alleviating inflammation.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. In a series of assays, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : A study published in PubMed explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting that modifications at the 4-position significantly enhance antimicrobial activity. The study specifically noted that compounds with halogen substitutions showed increased potency against various pathogens .

- Analgesic Effects : Another research effort examined the analgesic properties of pyrazole derivatives in animal models. The findings indicated that this compound demonstrated a dose-dependent reduction in pain response, comparable to established analgesics like ibuprofen .

- Cytotoxicity Assessments : In cancer research, this compound was evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicated that it induces apoptosis in certain cancer cells through mitochondrial pathways .

Q & A

Basic: What are optimized synthetic routes for 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, and how can purity be validated?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of substituted pyrazole precursors (e.g., 5-methyl-3-nitro-1H-pyrazole) with a butanoic acid derivative.

- Step 2: Cyclization or functionalization using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to introduce nitro and chloro groups .

- Step 3: Purification via recrystallization or column chromatography.

Purity Validation:

- Spectroscopy: IR (carbonyl stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole ring protons at δ 6.5–8.5 ppm), and mass spectrometry for molecular ion confirmation .

- Chromatography: HPLC with UV detection (≥95% purity; refer to purity tables in ) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

Contradictions may arise from:

- Purity Variability: Validate via HPLC and compare batch-specific purity data (e.g., 95% vs. 98%) .

- Structural Analog Interference: Test analogs (e.g., trifluoromethyl or bromo-substituted pyrazoles) to isolate activity contributions of specific substituents .

- Assay Conditions: Replicate experiments under standardized protocols (pH, temperature) and use statistical models (e.g., ANOVA) to assess significance .

Advanced: What are best practices for crystallographic refinement of this compound using SHELXL?

Methodological Answer:

- Data Collection: Use high-resolution X-ray data (≤1.0 Å) to resolve nitro and chloro substituent positions.

- Refinement in SHELXL:

- Validation: Check R-factors (R₁ < 0.05), Fo/Fc maps for electron density fit, and CIF validation tools .

Basic: What spectroscopic techniques are critical for confirming the structure post-synthesis?

Methodological Answer:

- IR Spectroscopy: Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and nitro group absorption (~1500 cm⁻¹) .

- NMR:

- Mass Spectrometry: ESI-MS for molecular ion [M+H]⁺ matching theoretical mass (±0.5 Da) .

Advanced: How to design analogs to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Modification:

- Biological Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.